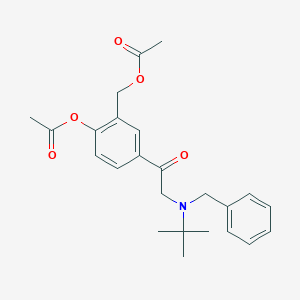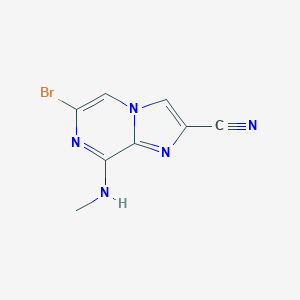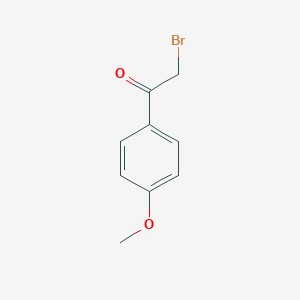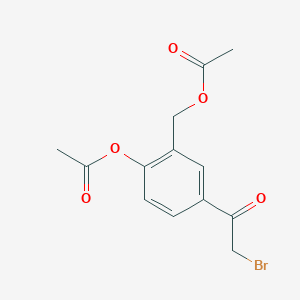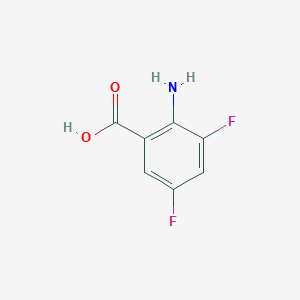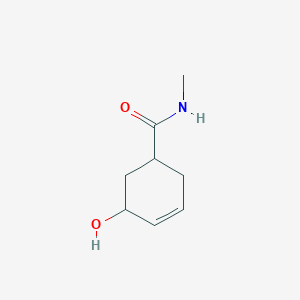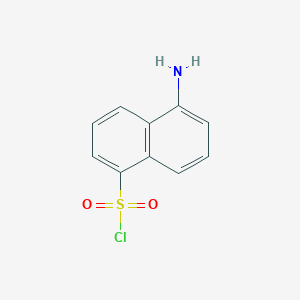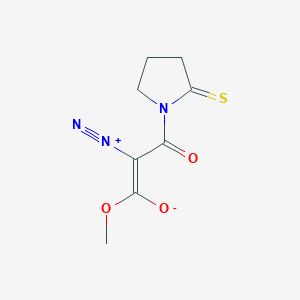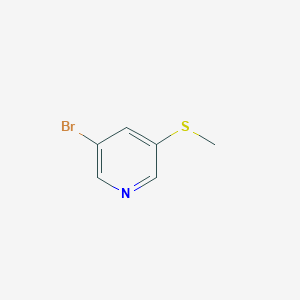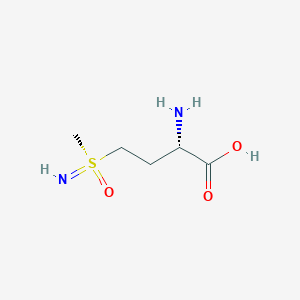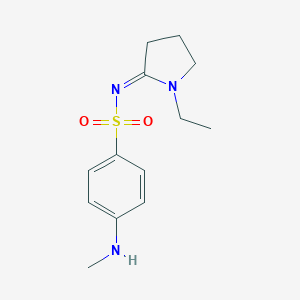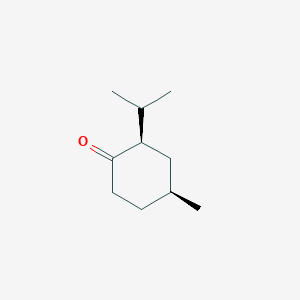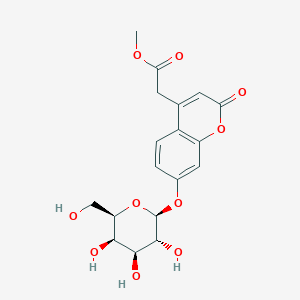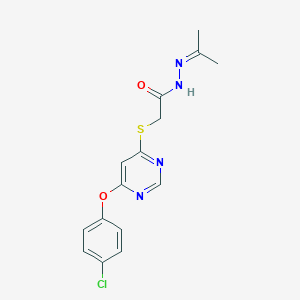
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Isonicotinic acid hydrazide (INH), is an organic compound used in the treatment of tuberculosis. INH is an essential drug in the treatment of tuberculosis and is a part of the World Health Organization's list of essential medicines. The synthesis method of INH is a crucial aspect of its production and application.
Mécanisme D'action
INH works by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall. The inhibition of mycolic acid synthesis disrupts the cell wall, leading to the death of the bacteria. The drug is bactericidal, meaning it kills the bacteria rather than inhibiting its growth.
Effets Biochimiques Et Physiologiques
INH is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. The drug is metabolized in the liver and excreted in the urine. The drug has a half-life of 1-3 hours, and its effects last for up to 24 hours. The drug can cause side effects such as liver damage, peripheral neuropathy, and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
INH is widely used in laboratory experiments to study the effects of the drug on bacterial cells. The drug is easy to obtain and is relatively inexpensive. However, the drug has limitations in laboratory experiments, such as the development of drug-resistant bacteria and the need for a combination of drugs to treat bacterial infections.
Orientations Futures
The future directions for the research on INH include the development of new drugs that are more effective and have fewer side effects. The research should focus on the mechanisms of resistance to the drug and the development of new drugs that can overcome the resistance. The research should also focus on the use of INH in the treatment of other bacterial infections and the development of new drugs that can be used in combination with INH to treat bacterial infections.
Conclusion:
INH is an essential drug in the treatment of tuberculosis and other bacterial infections. The synthesis of INH is a crucial step in the production of the drug, and its quality depends on the quality of the synthesis method. The drug works by inhibiting the synthesis of mycolic acid, leading to the death of the bacteria. The drug has advantages and limitations in laboratory experiments, and future research should focus on the development of new drugs that are more effective and have fewer side effects.
Méthodes De Synthèse
INH is synthesized from isonicotinic acid by reacting it with hydrazine. The reaction occurs in the presence of a catalyst such as copper or nickel. The reaction produces INH and water. The synthesis of INH is a crucial step in the production of the drug, and the quality of the drug depends on the quality of the synthesis method.
Applications De Recherche Scientifique
INH is used in the treatment of tuberculosis, a bacterial infection that affects the lungs. The drug is used in combination with other drugs to treat tuberculosis. The use of INH in the treatment of tuberculosis has been extensively studied, and its effectiveness has been established. The drug has also been used in the treatment of other bacterial infections such as leprosy.
Propriétés
Numéro CAS |
137927-79-8 |
|---|---|
Nom du produit |
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
Formule moléculaire |
C15H15ClN4O2S |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H15ClN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |
Clé InChI |
ABBBRDQSCRMVGC-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |
Autres numéros CAS |
137927-79-8 |
Synonymes |
((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
